molecular formula C12H15N5OS B2578807 N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 882749-26-0

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Cat. No. B2578807
CAS RN: 882749-26-0
M. Wt: 277.35
InChI Key: XNESABBZQZZLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a sulfur-containing compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, utilizing 4-chlorophenoxyacetic acid as a precursor. The process involves several steps, including esterification, treatment with hydrazine hydrate, and a ring closure reaction, resulting in compounds with potential anti-bacterial properties against various bacterial strains. One particular derivative, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, exhibited significant anti-bacterial activity, comparable to ciprofloxacin, against S. typhi, K. pneumoniae, and S. aureus. These compounds also showed moderate anti-enzymatic potential against the α-chymotrypsin enzyme and demonstrated less cytotoxicity, indicating potential for therapeutic applications (Siddiqui et al., 2014).

Anticancer Activity

Another strand of research has involved the development of novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, designed as VEGFR-2 inhibitors. These compounds, synthesized and structurally confirmed through various spectroscopic methods, were evaluated for their in vitro anticancer activity against several cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Among these, compounds demonstrated good cytotoxic activity, with particular derivatives showing greater activity as VEGFR-2 inhibitors than the reference drug, dasatinib. Molecular docking revealed that these active derivatives favorably interact with the active site of VEGFR-2, suggesting a promising approach for cancer therapy (Ghorab et al., 2016).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of related compounds, providing insights into their molecular configurations and potential applications. For example, the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide was determined, highlighting the molecular conformation, bond lengths, and angles, which is crucial for understanding the reactivity and interaction of such compounds with biological targets (Cai et al., 2009).

Glutaminase Inhibition for Cancer Therapy

Further investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed their potential as glutaminase inhibitors. This research aimed at identifying more potent inhibitors with improved drug-like properties. A specific analog demonstrated similar potency to BPTES with enhanced solubility and the ability to attenuate the growth of human lymphoma cells in vitro and in mouse models, indicating a viable pathway for cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-4-5-10(6-9(8)2)13-11(18)7-19-12-14-15-16-17(12)3/h4-6H,7H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNESABBZQZZLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.